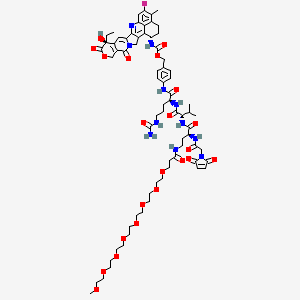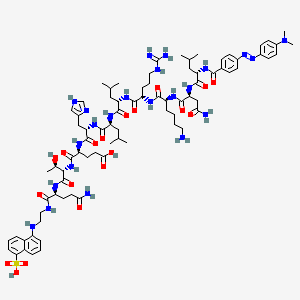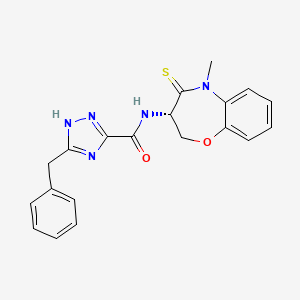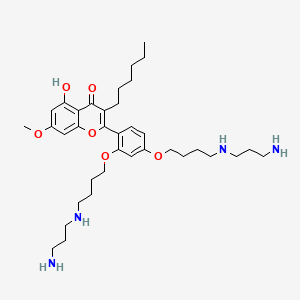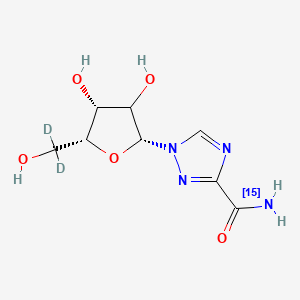
Phytoene desaturase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytoene desaturase-IN-2 is a compound that targets the enzyme phytoene desaturase, which is crucial in the biosynthesis of carotenoids in plants. Carotenoids are essential pigments involved in photosynthesis and protection against photooxidative damage. Inhibitors of phytoene desaturase, such as this compound, are often used as bleaching herbicides to control weed growth by disrupting carotenoid biosynthesis, leading to the depletion of essential pigments and subsequent plant death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phytoene desaturase-IN-2 typically involves multiple steps, including the preparation of key intermediates and their subsequent transformation into the final product. The synthetic route may include reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistent quality and yield. This process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Phytoene desaturase-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Phytoene desaturase-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research on carotenoid biosynthesis and its regulation in plants.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress.
Industry: Utilized as a bleaching herbicide to control weed growth in agricultural settings.
Mechanism of Action
Phytoene desaturase-IN-2 exerts its effects by inhibiting the enzyme phytoene desaturase, which catalyzes the introduction of double bonds into phytoene, a key step in carotenoid biosynthesis. By binding to the active site of the enzyme, this compound prevents the formation of carotenoids, leading to the depletion of essential pigments and subsequent plant death. The molecular targets and pathways involved include the carotenoid biosynthetic pathway and associated regulatory mechanisms .
Comparison with Similar Compounds
Phytoene desaturase-IN-2 can be compared with other similar compounds, such as:
Norflurazon: Another inhibitor of phytoene desaturase used as a bleaching herbicide.
Fluridone: A herbicide that inhibits carotenoid biosynthesis by targeting phytoene desaturase.
Diflufenican: A herbicide that also disrupts carotenoid biosynthesis but through a different mechanism.
This compound is unique in its specific binding affinity and inhibition mechanism, making it a valuable tool in both research and agricultural applications .
Properties
Molecular Formula |
C19H25F4NO2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S)-N-(cyclohexylmethyl)-2-[4-fluoro-3-(trifluoromethyl)phenoxy]-2-methylbutanamide |
InChI |
InChI=1S/C19H25F4NO2/c1-3-18(2,17(25)24-12-13-7-5-4-6-8-13)26-14-9-10-16(20)15(11-14)19(21,22)23/h9-11,13H,3-8,12H2,1-2H3,(H,24,25)/t18-/m0/s1 |
InChI Key |
PHUXSFHSWHWVLZ-SFHVURJKSA-N |
Isomeric SMILES |
CC[C@@](C)(C(=O)NCC1CCCCC1)OC2=CC(=C(C=C2)F)C(F)(F)F |
Canonical SMILES |
CCC(C)(C(=O)NCC1CCCCC1)OC2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376905.png)
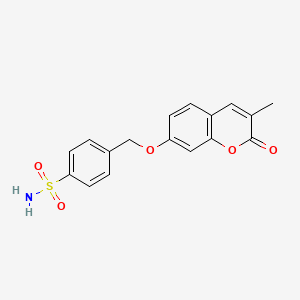
![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
![N-[3-[4-[5-[[(1-acetylpiperidin-4-yl)amino]methyl]-6-methoxypyridin-2-yl]-3-chloropyridin-2-yl]-2-methylphenyl]-5-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12376942.png)
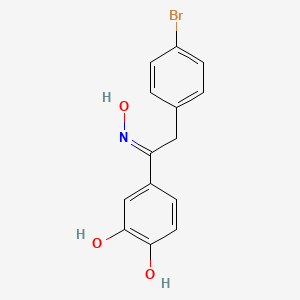
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
